molecular formula C5H9ClF3NO B2624002 (S)-3-(Trifluoromethyl)morpholine hydrochloride CAS No. 2193052-15-0

(S)-3-(Trifluoromethyl)morpholine hydrochloride

Cat. No.: B2624002
CAS No.: 2193052-15-0
M. Wt: 191.58
InChI Key: OHFRHIUJBMHGLQ-WCCKRBBISA-N
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Description

(S)-3-(Trifluoromethyl)morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a morpholine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (S)-3-(Trifluoromethyl)morpholine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

(S)-3-(Trifluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Trifluoromethyl)morpholine hydrochloride is unique due to its combination of a morpholine ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific research applications.

Biological Activity

(S)-3-(Trifluoromethyl)morpholine hydrochloride is a compound that has garnered attention for its potential biological activity and applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by a morpholine ring substituted with a trifluoromethyl group. This structural feature enhances its lipophilicity, which is crucial for biological interactions and drug development. The compound's molecular formula is C5_5H8_8ClF3_3N, with a molecular weight of approximately 201.58 g/mol.

The biological activity of this compound can be attributed to several key mechanisms:

  • Nucleophilic Trifluoromethylation : The trifluoromethyl group acts as a nucleophilic agent, facilitating various chemical reactions that can modify biomolecules.
  • Biochemical Pathways : It is involved in the trifluoromethylation of carbon-centered radical intermediates, influencing metabolic pathways within cells.
  • Pharmacokinetics : The compound's unique structure may affect its absorption, distribution, metabolism, and excretion (ADME) properties, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Below are some notable findings:

  • Antibacterial Properties : In vitro studies have shown that derivatives of trifluoromethyl-containing compounds exhibit potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Drug Development : The compound serves as an intermediate in synthesizing drugs targeting neurokinin receptors, particularly in antiemetic therapies.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various trifluoromethylated compounds, including this compound. The results indicated that these compounds had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, compared to controls like ciprofloxacin with an MIC of 2 μg/mL .
  • Pharmacological Applications :
    • Research highlighted the role of trifluoromethyl groups in enhancing the potency of drugs against specific targets. For instance, the inclusion of a trifluoromethyl group in drug design has been shown to increase the efficacy of inhibitors for various enzymes involved in disease processes .

Data Table: Comparison of Biological Activity

Compound NameTarget Pathogen/ActivityMIC Value (μg/mL)Reference
This compoundStaphylococcus aureus3.12 - 12.5
Control DrugCiprofloxacin2
Trifluoromethyl derivativeAntituberculosis activity5

Properties

IUPAC Name

(3S)-3-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRHIUJBMHGLQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193052-15-0
Record name (3S)-3-(trifluoromethyl)morpholine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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